molecular formula C20H13Cl2N3O B2697865 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide CAS No. 391218-30-7

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide

Cat. No. B2697865
CAS RN: 391218-30-7
M. Wt: 382.24
InChI Key: NMTZZHXVQMTWQE-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

The Pd(II) complex derived from this compound has shown remarkable antiproliferative activity against cancer cell lines. In vitro studies demonstrated that the complex effectively inhibits cell growth in MCF7 (breast cancer), A549 (lung cancer), Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma cells. The mechanism involves antiangiogenic effects and apoptosis promotion, making it a potential candidate for anticancer drug development .

Antibacterial Properties

Imidazole-containing compounds, including derivatives of this compound, have been evaluated for antibacterial activity. These compounds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacterial species. Further research could explore their potential as novel antibacterial agents .

Single-Molecule Magnets

Practically significant materials prepared from (benzo[d]imidazol-2-yl)methanols include Co(II) cubane complexes. These complexes behave as single-molecule magnets with high barriers to spin reversal. Their unique magnetic properties make them interesting for applications in data storage and quantum computing .

Catalysis for Water Electro-Oxidation

A cobalt catalyst derived from related compounds has been developed for water electro-oxidation at neutral pH. This catalyst exhibits promising performance, with low overpotential and high turnover frequency. Such catalysts are crucial for sustainable energy conversion and storage systems .

Fluorophores and Near-Infrared Dyes

Fluorinated derivatives of (benzo[d]imidazol-2-yl)methanols serve as red-emitting fluorophores and near-infrared dyes. These compounds find applications in bioimaging, optical sensors, and photodynamic therapy due to their favorable optical properties .

Antimicrobial Agents

Certain derivatives of this compound have demonstrated cytotoxicity and apoptosis-inducing effects. Additionally, they exhibit prominent antimicrobial activity. Further exploration of their mechanisms and optimization could lead to novel antimicrobial agents .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include n-(2-(1h-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds have been found to interact with various targets, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole-containing compounds have been found to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds have been found to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of imidazole-containing compounds in water and other polar solvents can influence their action and efficacy .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-9-12(10-14(22)11-13)20(26)25-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTZZHXVQMTWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide

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